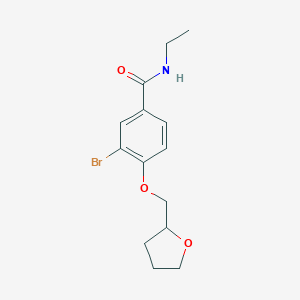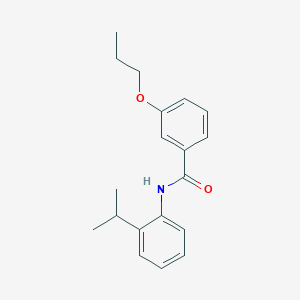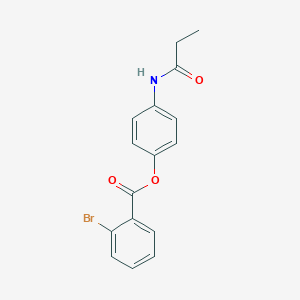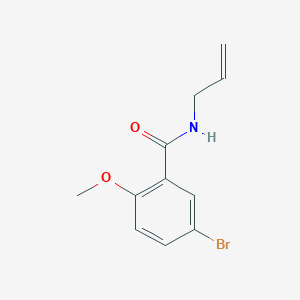![molecular formula C16H22N2O2 B268690 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2003 by Cylene Pharmaceuticals and has since been studied for its potential therapeutic applications in cancer treatment.
作用机制
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors necessary for RNA polymerase I activity. This leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have selective cytotoxicity towards cancer cells, with minimal effect on normal cells. It has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies. 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is its selectivity towards cancer cells, which reduces the risk of off-target effects. It has also shown promising results in preclinical studies, making it a promising candidate for further development. However, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has limited solubility and stability, which may affect its efficacy in vivo. It also has a short half-life, which may require frequent dosing.
未来方向
Future research on 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide could focus on improving its solubility and stability, as well as developing more effective delivery methods. It could also be tested in combination with other cancer therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
In conclusion, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Its selectivity towards cancer cells and ability to induce DNA damage and activate the p53 tumor suppressor pathway make it a promising candidate for further development. However, its limited solubility and stability may affect its efficacy in vivo, and further research is needed to optimize its delivery and enhance its efficacy.
合成方法
The synthesis of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, starting with the conversion of 4-bromo-2,2-dimethylbutyronitrile to 4-bromo-2,2-dimethylbutyric acid. This acid is then converted to 4-bromo-2,2-dimethylbutyryl chloride, which is subsequently reacted with 3-(1-pyrrolidinylcarbonyl)aniline to produce the final product, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide.
科学研究应用
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells often have an increased demand for ribosomes due to their high rate of proliferation, making 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide a promising candidate for cancer therapy.
属性
产品名称 |
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-8-6-7-12(11-13)14(19)18-9-4-5-10-18/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) |
InChI 键 |
KGKLJACEWJGWGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)

![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
